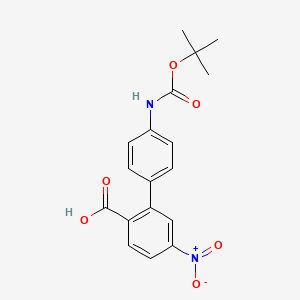
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% (2-BAPNB) is a chemical compound widely used in the scientific research field due to its unique properties. It is a white powder with a melting point of 187-188°C and a molecular weight of 330.3 g/mol. 2-BAPNB is a widely used reagent for the synthesis of various compounds, such as amides and peptides, and has many applications in biochemical studies.
Mecanismo De Acción
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is a strong acid, with a pKa of 5.2. It is a proton donor, and is able to donate protons to other molecules, resulting in the formation of various compounds. Additionally, 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% has been shown to act as a catalyst in the formation of various compounds, such as amides and peptides.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is a useful reagent for laboratory experiments due to its unique properties. It is a strong acid, with a pKa of 5.2, and is able to donate protons to other molecules, resulting in the formation of various compounds. Additionally, 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is a catalyst in the formation of various compounds, such as amides and peptides. However, it is important to note that 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% research. Further research could focus on the development of new synthesis methods for the production of 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%, as well as the development of new applications for the compound. Additionally, further research could focus on the development of new methods for the analysis of 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%, such as NMR spectroscopy and mass spectrometry. Finally, further research could focus on the development of new methods for the detection and quantification of 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%, such as HPLC and LC-MS.
Métodos De Síntesis
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% can be synthesized by the reaction of 4-bromo-2-nitrobenzoic acid with 4-bromo-2-aminophenol in aqueous acetic acid under reflux conditions. The reaction is shown below:
4-bromo-2-nitrobenzoic acid + 4-bromo-2-aminophenol → 2-(4-boc-aminophenyl)-4-nitrobenzoic acid
Aplicaciones Científicas De Investigación
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is widely used in the scientific research field due to its unique properties. It has been used as a reagent for the synthesis of amides and peptides, and is also used as a catalyst in the synthesis of polymers and as a ligand for metal complexes. It has also been used as a reagent for the synthesis of various drugs, such as antifungal and antiviral agents. Additionally, 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of various polysaccharides, including polysaccharide-based polymers.
Propiedades
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-12-6-4-11(5-7-12)15-10-13(20(24)25)8-9-14(15)16(21)22/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHPLJWWCRHXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


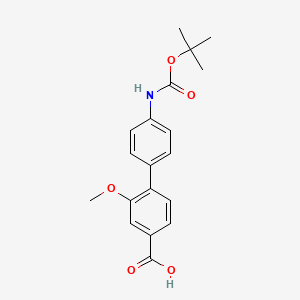






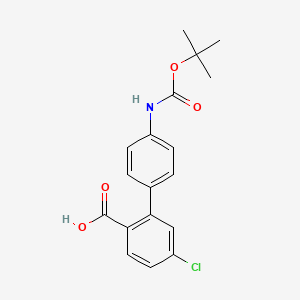
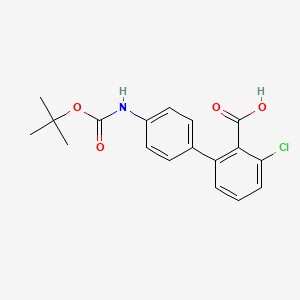

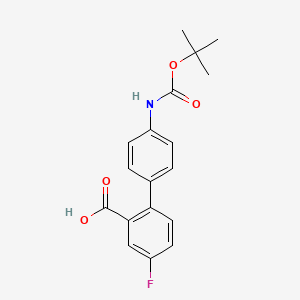
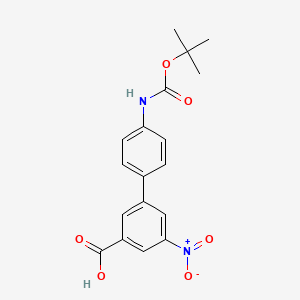
![3-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412723.png)